molecular formula C6H13Cl2N3 B6169579 (2S)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride CAS No. 2413847-66-0

(2S)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride

Katalognummer B6169579
CAS-Nummer: 2413847-66-0
Molekulargewicht: 198.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride, also known as DPCPX, is a novel drug that has been developed as an antagonist of the adenosine A1 receptor. It is a small molecule that has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. DPCPX has been found to be a potent and selective antagonist of the A1 receptor, with an affinity that is similar to that of caffeine. It is a promising drug candidate for the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and stroke.

Wissenschaftliche Forschungsanwendungen

(2S)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride has been studied for its potential therapeutic applications in the treatment of neurological disorders. The drug has been found to be a potent and selective antagonist of the A1 receptor, with an affinity that is similar to that of caffeine. It has also been found to be an effective antagonist of the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. In addition, this compound has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Wirkmechanismus

(2S)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride works by binding to the adenosine A1 receptor, resulting in the inhibition of its activity. This inhibition of the A1 receptor leads to an increase in the levels of extracellular adenosine, which in turn leads to an increase in the release of dopamine in the brain. This increased release of dopamine is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. The drug has been found to increase the levels of extracellular adenosine, resulting in the increased release of dopamine in the brain. In addition, this compound has been found to inhibit the enzyme monoamine oxidase, resulting in the increased levels of neurotransmitters in the brain. Finally, this compound has been found to be an effective antagonist of the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of (2S)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride for laboratory experiments include its ease of synthesis, its potency as an A1 receptor antagonist, and its ability to inhibit monoamine oxidase. The limitations of this compound for laboratory experiments include its short half-life, its relatively low solubility in water, and its potential for toxic effects at high doses.

Zukünftige Richtungen

For the study of (2S)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride include further exploration of its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and stroke. Additional research is also needed to investigate the potential side effects of the drug and its potential interactions with other drugs. Additionally, further studies are needed to determine the optimal dose and administration schedule for this compound in order to maximize its therapeutic effects. Finally, further research is needed to explore the potential of this compound as a tool for studying the biochemical and physiological effects of adenosine A1 receptor antagonists.

Synthesemethoden

(2S)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride is synthesized through a two-step process. The first step involves the synthesis of a pyrazole-based intermediate, which is then reacted with a secondary amine to form the final product. The synthesis of the pyrazole-based intermediate is achieved through the reaction of a pyrazole carboxylic acid with an alkyl halide, followed by a nucleophilic substitution reaction. The second step involves the reaction of the intermediate with a secondary amine, which results in the formation of the final product.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(1H-pyrazol-4-yl)propan-2-amine dihydrochloride involves the reaction of 4-chloro-1H-pyrazole with (S)-2-amino-1-propanol, followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "4-chloro-1H-pyrazole", "(S)-2-amino-1-propanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 4-chloro-1H-pyrazole is reacted with (S)-2-amino-1-propanol in the presence of sodium hydroxide and diethyl ether to form (2S)-1-(1H-pyrazol-4-yl)propan-2-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid in methanol to form the dihydrochloride salt of (2S)-1-(1H-pyrazol-4-yl)propan-2-amine." ] }

CAS-Nummer

2413847-66-0

Molekularformel

C6H13Cl2N3

Molekulargewicht

198.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.